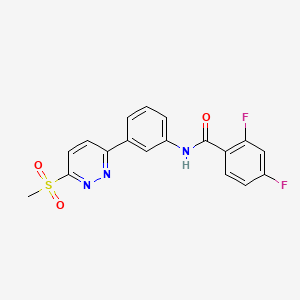

2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Description

Properties

IUPAC Name |

2,4-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-8-7-16(22-23-17)11-3-2-4-13(9-11)21-18(24)14-6-5-12(19)10-15(14)20/h2-10H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGWMFMJAFNDYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

Coupling with the Phenyl Ring: The pyridazine derivative is then coupled with a phenyl ring substituted with fluorine atoms.

Formation of the Benzamide: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic molecule with a complex structure and a molecular weight of approximately 389.38 g/mol . It features a difluorobenzamide core, a pyridazinyl moiety with a methylsulfonyl substituent, and a phenyl group.

Potential Applications

Due to its unique structure, This compound is a valuable compound in medicinal chemistry, with potential applications that include:

- Serving as a building block in synthesizing more complex molecules

- Research into its interaction profiles with various biological targets to understand its potential therapeutic effects

- Molecular docking studies to predict their binding affinities and mechanisms of action against specific proteins or pathways involved in diseases such as cancer or inflammation

Structural comparisons

This compound can be compared with several similar compounds that share structural features or functional groups:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,4-Difluorobenzamide | Difluorobenzamide core | Basic structure without pyridazine |

| Methylsulfonylpyridazine | Pyridazine with methylsulfonyl | Lacks benzamide component |

| Pyridazinone Derivatives | Contains pyridazine moiety | Varying substituents affect activity |

| Sulfone Derivatives | Oxidized form of methylsulfonyl | Enhanced solubility and reactivity |

The uniqueness of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide lies in its specific combination of functional groups that confer distinct chemical reactivity and potential biological activities not found in other similar compounds.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application but often involve binding to active sites or altering protein function.

Comparison with Similar Compounds

Research Implications and Gaps

- The target compound’s methylsulfonyl group warrants evaluation in kinase selectivity panels (e.g., against FGFR or ABL1).

- Comparative pharmacokinetic studies are needed to assess whether sulfonyl groups improve oral bioavailability over piperazine or trifluoromethyl analogs .

- Structural data (e.g., X-ray crystallography) would clarify how the 2,4-difluoro substitution pattern influences target binding versus mono- or non-fluorinated benzamides.

Biological Activity

2,4-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a difluorobenzamide core and a pyridazinyl moiety with a methylsulfonyl group. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 389.38 g/mol. Its structural components include:

| Component | Description |

|---|---|

| Difluorobenzamide Core | Enhances lipophilicity and potential binding interactions. |

| Pyridazinyl Group | May facilitate interactions with biological targets through hydrogen bonding. |

| Methylsulfonyl Substituent | Contributes to the compound's solubility and reactivity. |

The exact mechanism of action for this compound is not fully elucidated; however, its design suggests that it may interact with specific enzymes or receptors involved in cellular signaling pathways. The presence of the pyridazine ring implies potential interactions with pyrimidine binding sites, which could lead to modulation of kinase activity or inhibition of inflammatory pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly as kinase inhibitors. For instance:

- Kinase Inhibition : Studies on related compounds have shown inhibitory activity against receptor tyrosine kinases such as Flt-3, which is implicated in certain leukemias. The inhibition of such kinases can disrupt cancer cell proliferation and survival.

- Anti-inflammatory Effects : The methylsulfonyl group may enhance anti-inflammatory properties by modulating specific inflammatory pathways.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

- Animal Models : Preclinical studies using animal models have indicated that these compounds can reduce tumor growth and improve survival rates when used in combination with other therapeutic agents.

Efficacy in Different Models

The efficacy of this compound has been assessed through various biological models:

| Model Type | Findings |

|---|---|

| Cell Lines | Significant cytotoxicity observed in leukemia and solid tumor cell lines. |

| Animal Studies | Reduction in tumor size and improved survival rates in xenograft models. |

Q & A

Basic: What are the key synthetic routes and reaction conditions for synthesizing 2,4-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide?

The synthesis typically involves coupling a substituted pyridazine derivative with a fluorinated benzamide precursor. Key steps include:

- Pyridazine Core Preparation : Chlorination of pyridazine followed by sulfonylation with methylsulfonyl groups (e.g., using methanesulfonyl chloride under basic conditions) .

- Benzamide Formation : Reaction of 2,4-difluorobenzoic acid derivatives (e.g., acid chloride) with 3-amino-phenylpyridazine intermediates. Triethylamine or DIPEA in dichloromethane or THF is commonly used to drive the amide bond formation .

- Purification : Column chromatography (e.g., DCM/MeOH gradients) and recrystallization (e.g., ethyl acetate/hexane) yield final products with >90% purity .

Basic: How is this compound characterized structurally, and what analytical methods are critical for validation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and aromatic integration (e.g., pyridazine protons at δ 8.5–9.5 ppm, sulfonyl group at δ 3.1–3.3 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 432.08 for [M+H]) .

- Melting Point : Consistent melting points (e.g., 185–260°C for related imidazopyridazines) indicate purity .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry or stereochemistry in structurally similar compounds .

Advanced: What strategies optimize the compound’s metabolic stability and bioavailability for in vivo studies?

- Sulfonyl Group Modification : The methylsulfonyl group enhances metabolic stability by reducing oxidative degradation. Comparative studies show trifluoromethyl or cyano substitutions may further improve half-life .

- Fluorine Substitution : 2,4-Difluoro groups on the benzamide increase lipophilicity (logP ~3.5) and membrane permeability, as seen in kinase inhibitors like nilotinib .

- Formulation : Nanoemulsions or cyclodextrin complexes improve solubility for oral dosing in preclinical models .

Advanced: How does the methylsulfonyl-pyridazine moiety influence target binding in kinase inhibition assays?

- Kinase Selectivity : The methylsulfonyl group mimics ATP’s phosphate-binding region, as observed in discoidin domain receptor (DDR) inhibitors. Pyridazine’s planar structure facilitates π-π stacking with hydrophobic kinase pockets .

- SAR Insights : In imidazopyridazine analogs, replacing sulfonyl with carbonyl reduces potency by 10-fold, highlighting its role in hydrogen bonding .

- Competitive Binding Assays : IC values for related compounds range from 50–110 nM in glucokinase or BCR-ABL inhibition, suggesting broad kinase applicability .

Advanced: How do researchers resolve contradictions in reported biological activities of structurally similar compounds?

- Data Normalization : Standardize assays (e.g., ATP concentration in kinase assays) to compare IC values across studies .

- Off-Target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-target interactions that may explain variability .

- Crystallographic Analysis : Resolve binding mode discrepancies via co-crystal structures, as done for nilotinib-DDR1 complexes .

Advanced: What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?

- In Vitro :

- In Vivo :

- Xenograft Models : Subcutaneous tumor models (e.g., K562 leukemia) with daily oral dosing (10–50 mg/kg) .

- PK/PD Studies : Monitor plasma concentrations (C ~2.5 µg/mL) and tumor phosphorylated target levels .

Basic: What are the compound’s stability and storage recommendations for long-term research use?

- Stability : Stable at RT for 6 months in anhydrous DMSO; avoid light and humidity to prevent hydrolysis of sulfonyl groups .

- Storage : Lyophilized powder at -20°C under argon; reconstitute in DMSO for working solutions .

Advanced: How can computational methods guide the design of derivatives with improved potency?

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses in kinase ATP pockets (e.g., DDR1 PDB: 4BKJ) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC values for fluorinated benzamides .

- ADMET Prediction : SwissADME or ADMETLab2.0 estimate BBB permeability (low) and CYP3A4 inhibition risk (moderate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.